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Compound of Interest

Compound Name: (R)-(-)-1-Cbz-3-pyrrolidinol

Cat. No.: B024777 Get Quote

Introduction: (R)-(-)-1-Cbz-3-pyrrolidinol, also known as (R)-1-(Benzyloxycarbonyl)-3-

pyrrolidinol, is a valuable chiral building block in synthetic organic chemistry, particularly in the

development of pharmaceutical agents. Its rigid pyrrolidine scaffold and defined

stereochemistry make it a crucial intermediate for creating complex molecular architectures.

This guide provides a comprehensive overview of its spectroscopic characteristics, detailed

experimental protocols for analysis, and a generalized workflow for spectroscopic

characterization.

Note on Data Availability: Despite being a commercially available compound (CAS No. 100858-

33-1), a complete set of experimentally-derived and published spectroscopic data for (R)-(-)-1-
Cbz-3-pyrrolidinol is not readily accessible in common scientific literature and spectral

databases. Therefore, the quantitative data presented in the following tables are predicted

based on the known chemical structure and typical values for the constituent functional groups.

These predictions are intended to serve as a reference for researchers in identifying and

characterizing this molecule.

Physicochemical Properties:

Molecular Formula: C₁₂H₁₅NO₃[1]

Molecular Weight: 221.25 g/mol [1]

Appearance: White to brown crystal or powder[2]
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Melting Point: 74-79 °C[1][2]

Predicted Spectroscopic Data
The following sections provide the expected spectroscopic data for (R)-(-)-1-Cbz-3-
pyrrolidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 5.15 Singlet 2H
Benzylic protons (-

CH₂-Ph)

~ 4.50 Multiplet 1H
-CH-OH proton on

pyrrolidine ring

~ 3.40 - 3.80 Multiplet 4H

Pyrrolidine ring

protons (-CH₂-N-

CH₂-)

~ 2.00 - 2.20 Multiplet 2H
Pyrrolidine ring

protons (-CH₂-)

~ 1.90 (variable) Broad Singlet 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 155.0 Carbonyl carbon (N-C=O)

~ 136.5 Quaternary aromatic carbon (C-CH₂)

~ 128.5 Aromatic carbons (ortho/para-C)

~ 128.0 Aromatic carbons (meta-C)

~ 69.0 Pyrrolidine carbon (-CH-OH)

~ 67.0 Benzylic carbon (-CH₂-Ph)

~ 55.0 / 46.0 Pyrrolidine carbons adjacent to N (-CH₂-N)

~ 35.0 Pyrrolidine carbon (-CH₂-)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 3400 Strong, Broad O-H Stretch Alcohol

~ 3030 Medium C-H Stretch Aromatic

~ 2850 - 2960 Medium C-H Stretch Aliphatic (Pyrrolidine)

~ 1690 - 1710 Strong C=O Stretch Carbamate (Urethane)

~ 1450 - 1495 Medium C=C Stretch Aromatic Ring

~ 1230 - 1250 Strong C-O Stretch Carbamate/Alcohol

~ 1100 - 1150 Strong C-N Stretch Amine

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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m/z Value Ion Type Predicted Fragmentation

221 [M]⁺ Molecular Ion

203 [M - H₂O]⁺
Loss of water from the

hydroxyl group

178 [M - C₃H₅O]⁺
Cleavage of the pyrrolidine

ring

130 [M - C₆H₅CH₂]⁺ Loss of the benzyl group

91 [C₇H₇]⁺
Tropylium ion (from benzyl

group)

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-(-)-1-Cbz-3-pyrrolidinol in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be

chosen based on sample solubility and to avoid signal overlap with protons of interest.

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly

into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition

parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5

seconds) to ensure quantitative integration.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each unique carbon atom.

Data Processing:
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Process the raw data (Free Induction Decay) using a Fourier transform.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Perform phase and baseline corrections to ensure accurate signal integration and

interpretation.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile

solvent like dichloromethane or acetone.

Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-

400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with

the ionization method, such as methanol or acetonitrile for Electrospray Ionization (ESI).
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Ensure the sample is fully dissolved and free of salts or non-volatile buffers.

Data Acquisition:

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct

infusion using a syringe pump or through an LC system.

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ or

other adducts.

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment where the

molecular ion is isolated and fragmented.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and

characteristic fragment ions, which helps in confirming the molecular weight and elucidating

the structure.

Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or

known chemical compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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